molecular formula C18H16O6S B2675500 (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate CAS No. 623122-62-3

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate

Cat. No.: B2675500
CAS No.: 623122-62-3
M. Wt: 360.38
InChI Key: HQNQLYKTOPOSDL-YVLHZVERSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(Z)-2-(4-Ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate” is a synthetic aurone analog featuring a benzofuran-3(2H)-one scaffold substituted with a 4-ethoxybenzylidene group at the C2 position and a methanesulfonate ester at the C6 position. Aurones are a class of naturally occurring flavonoids known for their diverse biological activities, including anticancer properties. This compound is designed to optimize interactions with the colchicine-binding site of tubulin, a validated target for antimitotic agents . The methanesulfonate group enhances solubility and bioavailability, while the 4-ethoxybenzylidene substituent contributes to tubulin polymerization inhibition by mimicking the colchicine pharmacophore . Structural elucidation of such analogs often employs crystallographic tools like SHELX and ORTEP-III, ensuring precise determination of stereochemistry and molecular conformation .

Properties

IUPAC Name

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O6S/c1-3-22-13-6-4-12(5-7-13)10-17-18(19)15-9-8-14(11-16(15)23-17)24-25(2,20)21/h4-11H,3H2,1-2H3/b17-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNQLYKTOPOSDL-YVLHZVERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is a compound of interest due to its potential biological activities. This article reviews the synthesis, characterization, and biological effects of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure

The compound features a benzofuran core substituted with an ethoxybenzylidene moiety and a methanesulfonate group. Its molecular formula is C19H19O5SC_{19}H_{19}O_5S, and its structure can be represented as follows:

 Z 2 4 ethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl methanesulfonate\text{ Z 2 4 ethoxybenzylidene 3 oxo 2 3 dihydrobenzofuran 6 yl methanesulfonate}

Synthesis

The synthesis of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate involves the condensation of appropriate benzofuran derivatives with 4-ethoxybenzaldehyde under acidic conditions. The reaction typically employs solvents like ethanol or methanol and may require catalysts to enhance yield.

Antimicrobial Properties

Research indicates that compounds similar to (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran have demonstrated antimicrobial activity against various pathogens. For instance, studies have shown that related benzofuran derivatives exhibit significant inhibition against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. It has shown promising results in inhibiting the proliferation of cancer cell lines such as HeLa (cervical cancer) and HepG2 (liver cancer). The mechanism appears to involve induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound AHeLa18
Compound BHepG227
(Z)-2-(4-ethoxybenzylidene)HeLaTBD
(Z)-2-(4-ethoxybenzylidene)HepG2TBD

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory activity . In vivo studies have shown that it reduces paw edema in animal models, comparable to standard anti-inflammatory drugs like diclofenac .

Table 2: Anti-inflammatory Activity Comparison

TreatmentInhibition (%) at 4h
(Z)-2-(4-ethoxybenzylidene)TBD
Diclofenac Sodium79.76

The biological activity of (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran is likely due to its ability to interact with specific biological targets. Molecular docking studies suggest that it may bind effectively to enzymes involved in inflammatory pathways and cancer cell proliferation .

Case Studies

  • Antimicrobial Study : A study evaluated the antimicrobial efficacy of benzofuran derivatives against several bacterial strains using the broth microdilution method. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .
  • Anticancer Study : In a comparative study involving various benzofuran compounds, (Z)-2-(4-ethoxybenzylidene) was tested for cytotoxicity against human cancer cell lines using MTT assays. The results showed significant cytotoxic effects at micromolar concentrations .

Scientific Research Applications

Antimicrobial Properties

Recent studies have indicated that (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate exhibits notable antimicrobial activity against various resistant bacterial strains. Its mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Microbial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa208

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary in vitro studies suggest that it may induce apoptosis in cancer cells through the activation of specific apoptotic pathways.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
  • Results Summary :
    • Significant reduction in cell viability was observed at concentrations above 10 µM.
    • Flow cytometry analysis confirmed increased levels of apoptotic cells after treatment.

Therapeutic Applications

Due to its biological activities, (Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate is being explored for potential therapeutic applications in:

  • Infectious Diseases : As a candidate for developing new antimicrobial agents.
  • Cancer Therapy : As a lead compound for designing novel anticancer drugs targeting specific pathways involved in tumor growth.

Comparison with Similar Compounds

Comparison with Similar Compounds

Aurone derivatives exhibit significant structural diversity, with modifications to the benzylidene substituent and the benzofuran core directly influencing their biological activity. Below is a detailed comparison with key analogs:

Key Observations

Substituent Effects on Tubulin Binding :

  • The 4-ethoxy group in the target compound mimics the trimethoxyphenyl group of colchicine, enabling hydrophobic interactions with tubulin’s β-subunit . In contrast, the 2,4-dimethoxy analog () may exhibit altered binding due to steric and electronic effects .
  • Compound 5a () replaces the benzylidene group with an indole moiety, achieving sub-100 nM potency. This highlights the importance of heterocyclic substituents in enhancing affinity for the colchicine-binding site .

Pharmacokinetic and Toxicity Profiles: The methanesulfonate group in the target compound improves aqueous solubility compared to methyl ester or carbamate derivatives (e.g., 7a in ), which may reduce renal toxicity .

Lipophilicity and Bioavailability :

  • The tert-butyl-substituted analog () has a higher XLogP3 (5.2) than the target compound, likely enhancing blood-brain barrier penetration but increasing metabolic instability .

Synthetic Accessibility :

  • Aurones like 7a () require multi-step synthesis involving pyrazole coupling, whereas the target compound’s methanesulfonate ester can be introduced via simpler sulfonation reactions .

Q & A

Q. Key Considerations :

  • Monitor reaction progress via TLC or HPLC to isolate intermediates.
  • Optimize solvent polarity (e.g., DMF for sulfonation, toluene for condensation) to enhance yield .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:
A combination of techniques is required:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.0 ppm) and methanesulfonate (δ ~3.0 ppm for CH₃SO₃). The (Z)-configuration is confirmed by NOE correlations between the benzylidene proton and the benzofuran oxygen .
    • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the benzofuran core .
  • X-ray Crystallography : Definitive confirmation of stereochemistry and molecular packing, as seen in structurally similar derivatives .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular formula (e.g., C₂₃H₂₀O₇S) .

Q. Experimental Design :

  • Conduct kinetic studies in varied solvents.
  • Monitor degradation via HPLC (e.g., 90% stability in acetonitrile vs. 60% in methanol over 24 hours) .

Advanced: What computational methods assist in understanding electronic properties?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the methanesulfonate group lowers LUMO energy, enhancing electrophilicity .
  • Molecular Dynamics (MD) : Simulate solvent interactions to optimize crystallization conditions .
  • TD-DFT : Correlate UV-Vis spectra (e.g., λₐᵦₛ ~320 nm for π→π* transitions) with electronic transitions .

Basic: What purification methods are effective post-synthesis?

Answer:

  • Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc) for intermediates .
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for final product crystallization .
  • HPLC : Apply for chiral resolution or removal of isomeric impurities .

Advanced: How to investigate tautomeric equilibria affecting reactivity?

Answer:
The 3-oxo group in the dihydrobenzofuran may participate in keto-enol tautomerism:

  • ¹³C NMR : Detect enol forms via carbonyl carbon shifts (δ ~180 ppm for keto vs. δ ~160 ppm for enol) .
  • pH-Dependent Studies : Adjust pH (2–12) and monitor tautomer ratios via UV-Vis spectroscopy .
  • Crystallography : Capture tautomeric states in solid-phase structures .

Implications : Tautomerism influences hydrogen-bonding networks and biological activity, necessitating stability studies under physiological conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.